N-(5-Oxo-5-phenyl-3-(pyrrolidin-1-yl)pent-2-enoyl)benzamide
Description
N-(5-Oxo-5-phenyl-3-(pyrrolidin-1-yl)pent-2-enoyl)benzamide is a synthetic organic compound characterized by a benzamide core conjugated to a pent-2-enoyl chain. Key structural features include:
- A benzamide group (C₆H₅CONH-) linked to a pent-2-enoyl backbone.
- A pyrrolidin-1-yl substituent at the 3-position of the enoyl chain.
- A phenyl group and a ketone (5-oxo) at the terminal position of the chain.
Properties
Molecular Formula |
C22H22N2O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(Z)-5-oxo-5-phenyl-3-pyrrolidin-1-ylpent-2-enoyl]benzamide |
InChI |
InChI=1S/C22H22N2O3/c25-20(17-9-3-1-4-10-17)15-19(24-13-7-8-14-24)16-21(26)23-22(27)18-11-5-2-6-12-18/h1-6,9-12,16H,7-8,13-15H2,(H,23,26,27)/b19-16- |
InChI Key |
HGANLPSJTAWUJB-MNDPQUGUSA-N |
Isomeric SMILES |
C1CCN(C1)/C(=C\C(=O)NC(=O)C2=CC=CC=C2)/CC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)C(=CC(=O)NC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Oxo-5-phenyl-3-(pyrrolidin-1-yl)pent-2-enoyl)benzamide typically involves a multi-step process. One common method starts with the condensation of N-methylisatin with 2,2,2-trifluoroethylamine, followed by a series of reactions to introduce the pyrrolidine and benzamide groups . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-Oxo-5-phenyl-3-(pyrrolidin-1-yl)pent-2-enoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-Oxo-5-phenyl-3-(pyrrolidin-1-yl)pent-2-enoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Mechanism of Action
The mechanism of action of N-(5-Oxo-5-phenyl-3-(pyrrolidin-1-yl)pent-2-enoyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(5-Oxo-5-phenyl-3-(pyrrolidin-1-yl)pent-2-enoyl)benzamide with analogous compounds, focusing on structural motifs, functional groups, and synthetic complexity.
Structural Analogues with Benzamide Moieties
(a) N-(2-nitro-5-(pyrrolidin-1-yl)phenyl)benzamide (CAS 1234802-59-5)
- Molecular Formula : C₁₇H₁₇N₃O₃
- Key Features :
- Benzamide group attached to a nitro-substituted phenyl ring.
- Pyrrolidine substituent at the 5-position of the phenyl ring.
- Comparison: Unlike the target compound, this analogue lacks the extended enoyl chain and ketone group. The absence of a flexible chain may reduce conformational adaptability compared to the target compound.
(b) 3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-YL}phenyl)benzamide (CAS 923113-15-9)
- Key Features :
- Fluorinated benzamide linked to an imidazo[1,2-a]pyrimidine heterocycle.
- Comparison :
- The imidazo-pyrimidine system introduces planarity and hydrogen-bonding capacity, which could enhance binding to biological targets like kinases.
- The fluorine atom may improve metabolic stability compared to the target compound’s pyrrolidine group.
(c) N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide (CAS 923216-66-4)
- Key Features :
- Benzofuran core with a 4-chlorobenzoyl substituent.
- Furan-2-carboxamide group.
- The chloro substituent may influence lipophilicity and bioavailability differently than the phenyl group in the target compound.
Functional Group and Substituent Analysis
Key Observations :
- The target compound’s enoyl ketone and flexible chain distinguish it from rigid analogues like benzofuran or imidazo-pyrimidine derivatives.
Biological Activity
N-(5-Oxo-5-phenyl-3-(pyrrolidin-1-yl)pent-2-enoyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research on 5-oxopyrrolidine derivatives demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells. In vitro assays indicated that certain derivatives exhibited a structure-dependent anticancer activity, with some compounds reducing cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
Key Findings:
- Cytotoxicity : Compounds were tested at a concentration of 100 µM for 24 hours. The most potent derivatives led to a reduction in A549 cell viability to as low as 66% .
- Selectivity : Some compounds showed lower cytotoxicity towards non-cancerous cells, indicating potential for selective targeting of cancer cells while sparing healthy tissue.
Antimicrobial Activity
The antimicrobial properties of this compound and its derivatives have also been explored. The compounds were screened against multidrug-resistant strains, including Staphylococcus aureus and various Gram-negative bacteria.
Research Insights:
- Activity Against Resistant Strains : Certain derivatives demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as effective antimicrobial agents .
| Compound | Target Pathogen | Activity |
|---|---|---|
| 21 | MRSA | Selective antimicrobial activity |
| 18 | A549 cancer cells | Significant cytotoxicity |
| 22 | Multidrug-resistant E. coli | Effective inhibition |
Case Studies
A notable case study involved the evaluation of several 5-oxopyrrolidine derivatives in both anticancer and antimicrobial contexts. These studies utilized various assays to assess cell viability and microbial inhibition.
- Anticancer Assay : Compounds were tested against A549 cells using the MTT assay, revealing structure-dependent efficacy.
- Antimicrobial Screening : Derivatives were evaluated against clinical isolates of resistant bacteria, confirming their potential as new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
